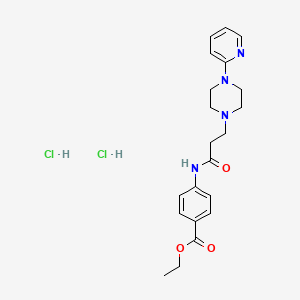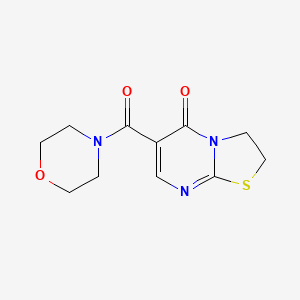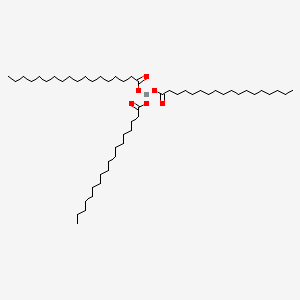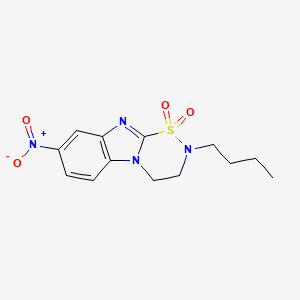
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-8-nitro-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-8-nitro-, 1,1-dioxide is a complex heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazine ring fused to a benzimidazole core. The presence of nitro and butyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-8-nitro-, 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzimidazole core. The core is then modified to introduce the thiadiazine ring and other substituents. Common reagents used in the synthesis include ortho-phenylenediamine, sulfur, and various nitro compounds. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-8-nitro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The butyl group can be substituted with other alkyl or aryl groups to create new compounds with different functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different chemical and biological properties
科学的研究の応用
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-8-nitro-, 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-8-nitro-, 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various effects, such as cell death or inhibition of cell growth.
類似化合物との比較
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2H-1,2,4-Thiadiazine 1,1-dioxide derivatives
- Benzothiazole derivatives
- Quinazolinone derivatives
Uniqueness
What sets 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-8-nitro-, 1,1-dioxide apart is its unique combination of a thiadiazine ring fused to a benzimidazole core, along with the presence of nitro and butyl groups. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and industrial applications.
特性
CAS番号 |
115242-44-9 |
|---|---|
分子式 |
C13H16N4O4S |
分子量 |
324.36 g/mol |
IUPAC名 |
2-butyl-8-nitro-3,4-dihydro-[1,2,5]thiadiazino[5,6-a]benzimidazole 1,1-dioxide |
InChI |
InChI=1S/C13H16N4O4S/c1-2-3-6-15-7-8-16-12-5-4-10(17(18)19)9-11(12)14-13(16)22(15,20)21/h4-5,9H,2-3,6-8H2,1H3 |
InChIキー |
UZIREHYAUYUGNC-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCN2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2S1(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


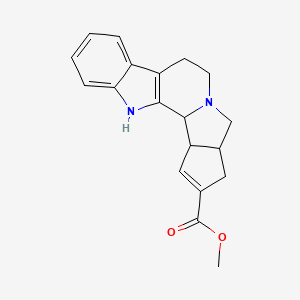



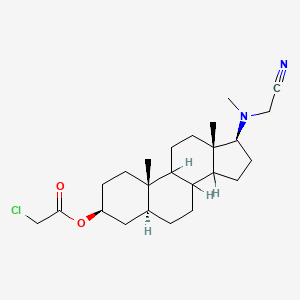
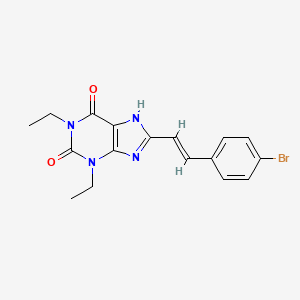
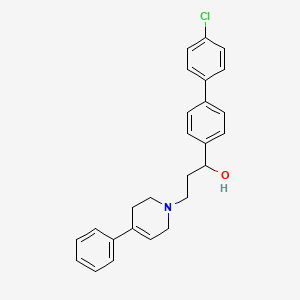
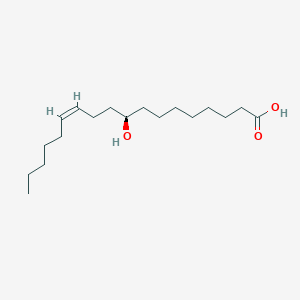
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
